molecular formula C12H22N4 B11743838 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine

1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine

Cat. No.: B11743838
M. Wt: 222.33 g/mol
InChI Key: VDQQGDZPXHIGDL-UHFFFAOYSA-N
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Description

1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, attached to a pyrazole ring through a methylene bridge. The presence of both pyrazole and piperidine rings in its structure makes it an interesting molecule for various applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to enhance the efficiency of each step, and purification techniques such as crystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine is unique due to the combination of the pyrazole and piperidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

1-[(2-ethyl-5-methylpyrazol-3-yl)methyl]piperidin-4-amine

InChI

InChI=1S/C12H22N4/c1-3-16-12(8-10(2)14-16)9-15-6-4-11(13)5-7-15/h8,11H,3-7,9,13H2,1-2H3

InChI Key

VDQQGDZPXHIGDL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)CN2CCC(CC2)N

Origin of Product

United States

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